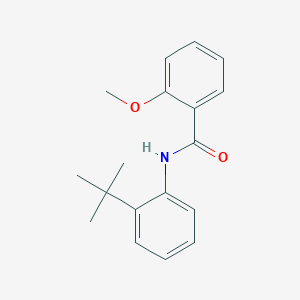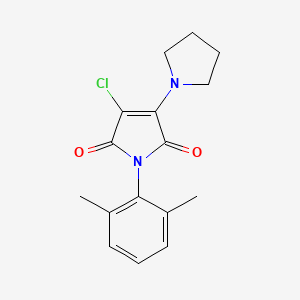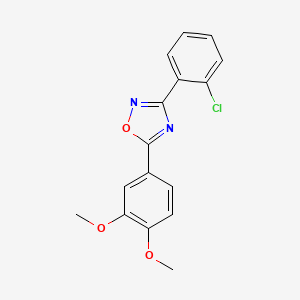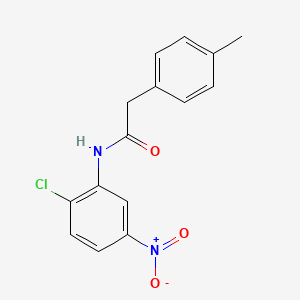![molecular formula C19H21N3O3 B5877666 ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, also known as compound 1, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have activity against certain types of cancer cells, as well as other biological effects.
Mécanisme D'action
The mechanism of action of ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate is not fully understood, but several studies have provided some insight. One study found that this this compound inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of several cellular processes, including cell growth and survival. Another study suggested that this this compound induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. For example, this this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In addition, this this compound has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Furthermore, this this compound has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate in lab experiments is that it has been shown to have activity against certain types of cancer cells, which makes it a potential candidate for further study as an anticancer agent. However, one limitation is that the mechanism of action of this this compound is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the synthesis of this this compound can be challenging, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate. One direction is to further investigate the mechanism of action of this this compound, in order to better understand how it exerts its biological effects. Another direction is to explore the potential therapeutic applications of this this compound, particularly in the treatment of cancer. In addition, further studies could be conducted to determine the optimal dosage and administration of this this compound, as well as its potential side effects. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this this compound, which could facilitate its use in further studies.
Méthodes De Synthèse
The synthesis of ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been described in several research articles. One method involves the reaction of 3-cyanoindole with ethyl 4-piperidinecarboxylate in the presence of acetic anhydride and triethylamine. The resulting this compound is then treated with acetic acid to yield this compound. Other methods involve the use of different reagents and conditions, but the general approach is similar.
Applications De Recherche Scientifique
Ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Several research articles have reported that this this compound has activity against certain types of cancer cells, including breast, lung, and colon cancer cells. In addition, this this compound has been found to have other biological effects, such as inhibiting angiogenesis and inducing apoptosis.
Propriétés
IUPAC Name |
ethyl 1-[2-(3-cyanoindol-1-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-19(24)14-7-9-21(10-8-14)18(23)13-22-12-15(11-20)16-5-3-4-6-17(16)22/h3-6,12,14H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIAFCTYIKEOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)


![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)



![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)


